4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid
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Overview
Description
4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the ethoxyethylamine intermediate: This step involves the reaction of ethylene oxide with ethylamine under controlled conditions to form 2-(2-aminoethoxy)ethanol.
Amidation reaction: The intermediate is then reacted with 3-carboxypropanoyl chloride in the presence of a base such as triethylamine to form the amide bond, resulting in 2-(3-carboxypropanoylamino)ethoxy)ethanol.
Final coupling: The final step involves the coupling of the amide intermediate with 4-oxobutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carboxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxopentanoic acid
- 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
1263044-59-2 |
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Molecular Formula |
C12H20N2O7 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O7/c15-9(1-3-11(17)18)13-5-7-21-8-6-14-10(16)2-4-12(19)20/h1-8H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) |
InChI Key |
HSTGUMDCAKLJOK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCOCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
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